N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]butanamide
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Overview
Description
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]butanamide is a complex organic compound that features a pyridine ring substituted with a benzyl(methyl)amino group and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]butanamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with methylamine.
Attachment of the Butanamide Moiety: The final step involves the coupling of the pyridine derivative with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halides, alkoxides, or other nucleophiles in the presence of a suitable solvent and base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the pyridine ring or other functional groups.
Substitution: New compounds with different substituents at the benzyl(methyl)amino group.
Scientific Research Applications
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Industrial Applications: It may be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl(methyl)amino group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity. The pyridine ring may also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]acetamide: Similar structure but with an acetamide moiety instead of butanamide.
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]propionamide: Contains a propionamide group instead of butanamide.
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]pentanamide: Features a pentanamide moiety instead of butanamide.
Uniqueness
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butanamide moiety provides a balance between hydrophobic and hydrophilic characteristics, enhancing the compound’s solubility and bioavailability.
Properties
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-8-17(22)20-13-16-11-7-12-19-18(16)21(2)14-15-9-5-4-6-10-15/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPRJIXPEGPQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=C(N=CC=C1)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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